An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methoxybenzoic Acid
An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a comparative analysis of its isomers. Notably, the structural similarity to precursors of targeted cancer therapies, such as Pirtobrutinib, underscores the potential significance of this compound and its derivatives in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.
Introduction
5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS Number: 95383-26-9) is a substituted benzoic acid derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core—offers a versatile scaffold for chemical modification and the exploration of its biological activity. The presence of halogens and a methoxy group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design.
While specific biological data for 5-Bromo-4-fluoro-2-methoxybenzoic acid is limited in publicly available literature, the broader class of substituted benzoic acids has been extensively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. A closely related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material in the synthesis of Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. This connection highlights the potential of 5-Bromo-4-fluoro-2-methoxybenzoic acid as a valuable intermediate for the synthesis of novel kinase inhibitors and other targeted therapies.
Chemical and Physical Properties
A comparative summary of the known physicochemical properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid and its isomers is presented below. The data has been compiled from various chemical supplier databases and publicly available resources.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| 5-Bromo-4-fluoro-2-methoxybenzoic acid | 95383-26-9 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 98% |
| 4-Bromo-5-fluoro-2-methoxybenzoic acid | 1780187-45-2 | C₈H₆BrFO₃ | 249.03 | - |
| 4-Bromo-2-fluoro-5-methoxybenzoic acid | 1620677-51-1 | C₈H₆BrFO₃ | 249.03 | Form: Solid, Purity: 98%[1] |
| 3-Bromo-5-fluoro-2-methoxybenzoic acid | 1254340-71-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 97%[2] |
| 2-Bromo-4-fluoro-5-methoxybenzoic acid | 1007455-21-1 | C₈H₆BrFO₃ | 249.03 | - |
| 5-Bromo-2-fluoro-4-methoxybenzoic acid | 949014-42-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 96% |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 | Melting Point: 87-91 °C, Form: Solid, Purity: 97%[3] |
Synthesis and Experimental Protocols
General Synthetic Approach: Electrophilic Bromination
A plausible synthetic route would involve the electrophilic bromination of 4-fluoro-2-methoxybenzoic acid. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully considered to achieve the desired regioselectivity.
Illustrative Experimental Workflow:
Caption: A generalized workflow for the synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid.
Detailed Protocol for a Related Isomer: Synthesis of 2-Bromo-5-methoxybenzoic acid
A detailed protocol for the synthesis of the related isomer, 2-bromo-5-methoxybenzoic acid, has been reported and can serve as a methodological reference.
Reaction: Bromination of m-methoxybenzoic acid.
Materials:
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m-Methoxybenzoic acid
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Halogenated hydrocarbon solvent (e.g., chloroform)
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Bromination reagent (e.g., N-bromosuccinimide)
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Bromination initiator
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Cocatalyst
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Sulfuric acid
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Ice water
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Methanol (for recrystallization)
Procedure:
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Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent in a reaction vessel.
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Add a bromination initiator, a cocatalyst, and sulfuric acid to the solution.
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Introduce the bromination reagent to initiate the bromination reaction.
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After the reaction is complete (monitored by a suitable technique like HPLC), pour the reaction mixture into ice water to quench the reaction.
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Recover the halogenated hydrocarbon solvent under reduced pressure.
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Filter the resulting solid and recrystallize it from a suitable solvent, such as methanol, to obtain the purified 2-bromo-5-methoxybenzoic acid.[4]
Spectroscopic Characterization
While specific spectroscopic data for 5-Bromo-4-fluoro-2-methoxybenzoic acid is not available, data for related compounds can provide an expected profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the carboxylic carbon, the aromatic carbons, and the methoxy carbon.
For comparison, the reported ¹H NMR and ¹³C NMR data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid is as follows:
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¹H NMR (400 MHz, CDCl₃) δ: 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).
-
¹³C NMR (100.6 MHz, CDCl₃) δ: 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[5]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The expected monoisotopic mass for C₈H₆BrFO₃ is approximately 247.948 g/mol .[1]
Biological Activity and Potential Applications
While direct biological studies on 5-Bromo-4-fluoro-2-methoxybenzoic acid are limited, the known activities of related compounds suggest its potential in several therapeutic areas.
Anticancer Potential
Derivatives of benzoic acid are known to exhibit anticancer properties. For instance, some fluorinated benzoic acid derivatives have been investigated as VLA-4 antagonists with potent activity.[6] The structural similarity to the precursor of the BTK inhibitor Pirtobrutinib suggests that derivatives of 5-Bromo-4-fluoro-2-methoxybenzoic acid could be explored as inhibitors of various protein kinases involved in cancer signaling pathways.
Potential Signaling Pathway Involvement:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Enzyme Inhibition
Substituted benzoic acids can act as inhibitors of various enzymes. The specific substituents on the aromatic ring of 5-Bromo-4-fluoro-2-methoxybenzoic acid could allow for targeted interactions with the active sites of enzymes implicated in disease. For example, some methoxy-substituted benzimidazole derivatives have shown potent inhibitory activity against tyrosinase.[7]
Conclusion
5-Bromo-4-fluoro-2-methoxybenzoic acid is a chemical entity with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive data on its synthesis and biological activity is still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to encourage and support future research into this promising molecule and its derivatives. The development of a detailed and optimized synthesis protocol and the systematic evaluation of its biological properties are key next steps in unlocking its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
